molecular formula C10H10BrNO B1400856 N-[(3-bromophenyl)methyl]prop-2-enamide CAS No. 1247493-88-4

N-[(3-bromophenyl)methyl]prop-2-enamide

Cat. No.: B1400856
CAS No.: 1247493-88-4
M. Wt: 240.1 g/mol
InChI Key: HPTNEUMWDCTSFW-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]prop-2-enamide: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It consists of an acrylamide molecule with a 3-bromobenzyl group attached to the nitrogen atom. This compound is part of the broader class of acrylamides, which are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.

Biochemical Analysis

Biochemical Properties

N-(3-bromobenzyl)acrylamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as nitrile hydratase, which catalyzes the hydration of nitriles to amides. The interaction between N-(3-bromobenzyl)acrylamide and nitrile hydratase is crucial for the conversion of nitriles into their corresponding amides, a reaction that is important in various metabolic pathways . Additionally, N-(3-bromobenzyl)acrylamide has been observed to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli.

Cellular Effects

N-(3-bromobenzyl)acrylamide exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . The influence of N-(3-bromobenzyl)acrylamide on cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leads to alterations in gene expression and cellular metabolism. These changes can result in the suppression of oncogenic signals and the promotion of cell death in malignant cells.

Molecular Mechanism

The molecular mechanism of action of N-(3-bromobenzyl)acrylamide involves its binding interactions with specific biomolecules. This compound binds to the active site of nitrile hydratase, inhibiting its enzymatic activity and preventing the conversion of nitriles to amides . Additionally, N-(3-bromobenzyl)acrylamide can modulate the activity of transcription factors, leading to changes in gene expression. The inhibition of enzyme activity and the alteration of gene expression are key mechanisms through which N-(3-bromobenzyl)acrylamide exerts its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(3-bromobenzyl)acrylamide have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term exposure to N-(3-bromobenzyl)acrylamide has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These temporal effects highlight the importance of maintaining appropriate conditions for the stability and efficacy of N-(3-bromobenzyl)acrylamide in experimental studies.

Dosage Effects in Animal Models

The effects of N-(3-bromobenzyl)acrylamide vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, N-(3-bromobenzyl)acrylamide can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the need for careful optimization of N-(3-bromobenzyl)acrylamide dosages in preclinical studies to balance efficacy and safety.

Metabolic Pathways

N-(3-bromobenzyl)acrylamide is involved in metabolic pathways that include its interaction with enzymes such as nitrile hydratase and glutathione S-transferase . These enzymes facilitate the conversion of N-(3-bromobenzyl)acrylamide into its metabolites, which can then participate in further biochemical reactions. The involvement of N-(3-bromobenzyl)acrylamide in these metabolic pathways can influence metabolic flux and alter the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of N-(3-bromobenzyl)acrylamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as the organic anion transporting polypeptides (OATPs). Once inside the cell, N-(3-bromobenzyl)acrylamide can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

N-(3-bromobenzyl)acrylamide exhibits specific subcellular localization patterns that are crucial for its activity and function. This compound can be targeted to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, N-(3-bromobenzyl)acrylamide can localize to the cytoplasm, where it interacts with enzymes and other proteins involved in metabolic processes . The subcellular localization of N-(3-bromobenzyl)acrylamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromophenyl)methyl]prop-2-enamide typically involves the reaction of 3-bromobenzylamine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-[(3-bromophenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromobenzyl group can be substituted with other nucleophiles under appropriate conditions.

    Addition Reactions: The acrylamide moiety can participate in Michael addition reactions with nucleophiles.

    Polymerization: The acrylamide group can undergo polymerization to form polyacrylamides.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.

    Addition Reactions: Reagents include nucleophiles like thiols and amines, with reactions often carried out in the presence of a base.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.

Major Products Formed:

    Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

    Addition Reactions: Products are adducts formed by the addition of nucleophiles to the acrylamide double bond.

    Polymerization: The major product is polyacrylamide or copolymers containing the acrylamide unit.

Scientific Research Applications

Chemistry: N-[(3-bromophenyl)methyl]prop-2-enamide is used as a building block in organic synthesis, particularly in the preparation of more complex molecules through substitution and addition reactions.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is also used in the synthesis of biologically active compounds.

Medicine: this compound has potential therapeutic applications, particularly in the development of anti-tumor agents. Its ability to form covalent bonds with biological targets makes it a candidate for drug design .

Industry: In industrial applications, this compound is used in the production of polymers and copolymers, which have applications in water treatment, paper manufacturing, and other fields .

Comparison with Similar Compounds

    N-benzylacrylamide: Similar structure but lacks the bromine atom, leading to different reactivity and applications.

    N-(4-bromobenzyl)acrylamide: Similar structure with the bromine atom in the para position, which can affect its reactivity and biological activity.

    N-(3-chlorobenzyl)acrylamide: Similar structure with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

Uniqueness: The bromine atom can participate in various substitution reactions, making this compound a versatile building block in organic synthesis .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-10(13)12-7-8-4-3-5-9(11)6-8/h2-6H,1,7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTNEUMWDCTSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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